The Discovery and Scientific Journey of (±)14,15-Epoxyeicosatrienoic Acid: An In-depth Technical Guide
The Discovery and Scientific Journey of (±)14,15-Epoxyeicosatrienoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. Since its discovery in the early 1980s, 14,15-EET has emerged as a critical signaling molecule with pleiotropic effects, including potent vasodilation, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 14,15-EET. It details the seminal experimental protocols, presents quantitative data on its biological activities, and illustrates its key signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Early History
The journey into the world of epoxyeicosatrienoic acids began with the exploration of the "third pathway" of arachidonic acid metabolism, distinct from the well-known cyclooxygenase and lipoxygenase pathways. In the early 1980s, two independent research groups made the groundbreaking discovery of EETs.
In 1982, the laboratory of Jorge Capdevila published a pivotal paper by Chacos N, Falck JR, Wixtrom C, et al. , titled "Novel epoxides formed during the liver cytochrome P-450 oxidation of arachidonic acid."[1][2][3] This study demonstrated that rat liver microsomes, in the presence of NADPH and an epoxide hydrolase inhibitor, could metabolize arachidonic acid into novel epoxide derivatives.
Contemporaneously, the group led by John A. Oates published a detailed study by Oliw EH, Guengerich FP, and Oates JA , "Oxygenation of arachidonic acid by hepatic monooxygenases. Isolation and metabolism of four epoxide intermediates."[4] This work not only identified 11,12-EET and 14,15-EET but also characterized the formation of all four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) by purified cytochrome P450 enzymes from phenobarbital-treated rats and rabbits.[4]
These initial studies laid the foundation for understanding the enzymatic basis of EET formation and their subsequent metabolism. It was quickly established that EETs are rapidly converted to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[5]
The 1980s and 1990s saw a surge in research elucidating the physiological roles of EETs. Early investigations highlighted their potent vasodilator effects, suggesting a role in the regulation of blood pressure.[6] Subsequent research expanded their functional repertoire to include anti-inflammatory actions, first described by Node et al. in 1999 , who demonstrated that EETs could inhibit the NF-κB signaling pathway.[7] In the same decade, Wong and colleagues provided the first evidence for a cell-surface receptor for EETs by identifying specific binding sites for [3H]-14,15-EET in U-937 monocytes.[6]
Key Experimental Protocols
The following sections detail the methodologies from the foundational studies that led to the discovery and initial characterization of 14,15-EET.
Formation and Isolation of 14,15-EET from Liver Microsomes (Adapted from Chacos et al., 1982 and Oliw et al., 1982)
This protocol describes the in vitro generation and purification of EETs from arachidonic acid using liver microsomes.
Experimental Workflow:
Caption: Workflow for the biosynthesis and isolation of 14,15-EET.
Methodology:
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Microsome Preparation: Livers from phenobarbital-treated rats or rabbits were homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer with EDTA and KCl). The homogenate was subjected to differential centrifugation, first at a lower speed (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by ultracentrifugation of the supernatant (e.g., 105,000 x g) to pellet the microsomes. The microsomal pellet was washed and resuspended in a suitable buffer.
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Incubation: The microsomal suspension was incubated with [3H]-labeled arachidonic acid in the presence of an NADPH-generating system (or NADPH) and an epoxide hydrolase inhibitor, such as 1,2-epoxy-3,3,3-trichloropropane (TCPO), to prevent the degradation of the newly formed EETs.[4] Incubations were typically carried out at 37°C for a defined period (e.g., 15 minutes).[4]
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Extraction: The reaction was terminated, and the mixture was acidified to a pH of 3.5-4.0. The lipids were then extracted with an organic solvent like ethyl acetate.
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Purification and Identification: The extracted metabolites were separated by reverse-phase high-performance liquid chromatography (HPLC). The fractions corresponding to the EETs were collected and further analyzed by gas chromatography-mass spectrometry (GC-MS) for structural identification.[1][4]
Quantitative Data on the Biological Activities of 14,15-EET
The following tables summarize key quantitative data related to the biological effects of 14,15-EET.
Table 1: Vasodilatory Effects of 14,15-EET
| Vascular Bed | Species | EC50 | Reference |
| Coronary Arterioles | Canine | 0.2 pM | [4] |
| Coronary Arterioles | Porcine | 0.7 ± 0.4 pM | [4] |
| Bovine Coronary Artery | Bovine | ~1 µM | [8] |
Table 2: Effects of 14,15-EET on Ion Channels
| Ion Channel | Cell Type/Tissue | Effect | Effective Concentration | Reference |
| Large-conductance Ca2+-activated K+ (BKCa) channels | Vascular Smooth Muscle | Activation | 50 nM | [6] |
| ATP-sensitive K+ (KATP) channels | Vascular Smooth Muscle | Activation | - | [9] |
Table 3: Anti-inflammatory Effects of EETs
| Inflammatory Marker | Cell Type | Effect | IC50/Effective Concentration | Reference |
| VCAM-1 Expression (TNF-α induced) | Human Endothelial Cells | No significant inhibition by 14,15-EET | >1 µM | [10] |
| IκBα Degradation (TNF-α induced) | Primary Human Lung Tissue | Inhibition | - | [11] |
Table 4: Metabolism of 14,15-EET by Soluble Epoxide Hydrolase (sEH)
| Substrate | Enzyme Source | Km | Vmax | Reference |
| (±)11,12-EET | Recombinant rat sEH | 0.45 ± 0.08 µM | 9.2 ± 1.4 µmol/min/mg | [12] |
| 14,15-EET hydrolysis is preferred over other regioisomers | Rat renal cortical S9 fractions | - | - | [13] |
Signaling Pathways of 14,15-EET
14,15-EET exerts its diverse biological effects through multiple signaling pathways. While a high-affinity, specific receptor for 14,15-EET remains elusive, evidence suggests it can interact with low-affinity G-protein coupled receptors (GPCRs), particularly prostaglandin (B15479496) receptors, and also acts through intracellular mechanisms.[7][12][14][15]
G-Protein Coupled Receptor (GPCR) Signaling
Studies have shown that 14,15-EET can activate several prostaglandin receptors, leading to an increase in intracellular cAMP levels. This suggests a potential for cross-talk between the epoxygenase and prostanoid signaling pathways.[7][14][15]
Caption: Putative GPCR signaling pathway for 14,15-EET.
PI3K/Akt Signaling Pathway
14,15-EET has been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This activation is implicated in the anti-apoptotic effects of 14,15-EET. The mechanism may involve the upregulation of integrin αvβ3, leading to the activation of focal adhesion kinase (FAK) and subsequent PI3K/Akt signaling.[8][14]
Caption: 14,15-EET activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of EETs are, in part, mediated by the inhibition of the NF-κB signaling pathway. While 11,12-EET appears to be a more potent inhibitor of this pathway, 14,15-EET has also been shown to inhibit the degradation of IκBα in certain cell types, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][11]
Caption: Inhibition of the NF-κB signaling pathway by 14,15-EET.
Key Researchers and Their Contributions Post-Discovery
Following the initial discovery, numerous researchers have made significant contributions to our understanding of 14,15-EET.
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Jorge Capdevila and J. R. Falck: Continued to be pioneers in the field, extensively characterizing the biochemistry of CYP-mediated arachidonic acid metabolism and the synthesis of EETs and their analogs.[16]
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John A. Oates and E. H. Oliw: Their early work was crucial in identifying all four EET regioisomers and their metabolism.[4]
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Darryl C. Zeldin: His laboratory has made significant contributions to understanding the role of CYP epoxygenases and EETs in the cardiovascular and pulmonary systems.
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Bruce D. Hammock: A leading figure in the study of soluble epoxide hydrolase (sEH) and the development of sEH inhibitors as a therapeutic strategy to augment the beneficial effects of endogenous EETs.[5]
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William B. Campbell: His research has been instrumental in elucidating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and their mechanisms of action in the vasculature.[10]
Conclusion and Future Directions
From its discovery as a product of a then-lesser-known pathway of arachidonic acid metabolism, (±)14,15-epoxyeicosatrienoic acid has been established as a vital signaling molecule with significant therapeutic potential. Its roles in regulating vascular tone, inflammation, and cell survival have made it and its metabolic pathway attractive targets for the development of novel therapeutics for cardiovascular diseases, inflammatory disorders, and cancer.
Future research will likely focus on several key areas:
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Identification of a high-affinity receptor: The definitive identification of a specific, high-affinity receptor for 14,15-EET will be a major breakthrough, enabling a more precise understanding of its signaling mechanisms.
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Elucidation of downstream signaling networks: A more detailed mapping of the downstream targets and signaling cascades activated by 14,15-EET in different cell types will provide a more complete picture of its pleiotropic effects.
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Clinical translation of sEH inhibitors: The continued development and clinical testing of soluble epoxide hydrolase inhibitors hold great promise for harnessing the therapeutic benefits of endogenous EETs.
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Development of stable EET analogs: The synthesis of metabolically stable analogs of 14,15-EET with enhanced potency and selectivity will be crucial for their development as therapeutic agents.
The ongoing exploration of the intricate biology of 14,15-EET promises to yield new insights into cellular signaling and open up new avenues for the treatment of a wide range of human diseases.
References
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- 2. scispace.com [scispace.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels [pubmed.ncbi.nlm.nih.gov]
- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
